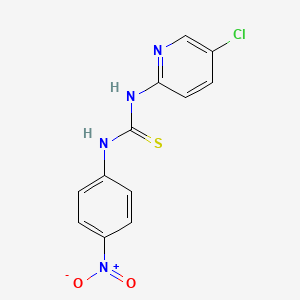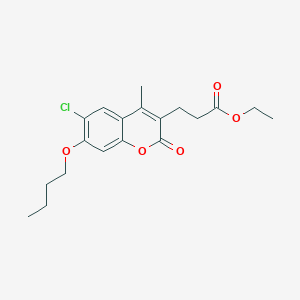
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide
Descripción general
Descripción
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the benzamide ring, an iodine atom at the 4th position, and two methyl groups at the 2nd and 5th positions of the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
- Step 1: Preparation of 2,4-dichlorobenzoyl chloride:
- React 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) to form 2,4-dichlorobenzoyl chloride.
- Reaction conditions: Reflux in the presence of a catalytic amount of dimethylformamide (DMF).
- Step 2: Preparation of 4-iodo-2,5-dimethylaniline:
- React 2,5-dimethylaniline with iodine monochloride (ICl) to introduce the iodine atom at the 4th position.
- Reaction conditions: Stirring at room temperature in an inert atmosphere.
- Step 3: Coupling Reaction:
- Couple 2,4-dichlorobenzoyl chloride with 4-iodo-2,5-dimethylaniline in the presence of a base such as triethylamine (TEA) to form this compound.
- Reaction conditions: Stirring at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
- Substitution Reactions:
- The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
- Common reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
- Oxidation Reactions:
- The methyl groups can be oxidized to form carboxylic acids or aldehydes.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reduction Reactions:
- The nitro group (if present) can be reduced to an amine.
- Common reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
- Substitution reactions can yield various derivatives with different functional groups.
- Oxidation reactions can produce carboxylic acids or aldehydes.
- Reduction reactions can yield amines.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide has several scientific research applications:
- Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets.
- Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- 2,4-dichloro-N-(4-iodophenyl)benzamide
- 2,4-dichloro-N-(2,5-dimethylphenyl)benzamide
- 2,4-dichloro-N-(4-bromo-2,5-dimethylphenyl)benzamide
Uniqueness: 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide is unique due to the presence of both iodine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.
Propiedades
IUPAC Name |
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2INO/c1-8-6-14(9(2)5-13(8)18)19-15(20)11-4-3-10(16)7-12(11)17/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVATGMBNPBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)

![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128434.png)

![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4128456.png)
![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B4128476.png)

![4-Ethyl 2-methyl 5-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4128496.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4128497.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4128501.png)
![N-(2-ethoxyphenyl)-N'-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]malonamide](/img/structure/B4128504.png)

![N-(4-chlorobenzyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4128510.png)
![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4128511.png)
